1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene
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Overview
Description
Tetrakis[4-(phenylethynyl)phenyl]methane is an organic compound with the molecular formula C33H20. It is a tetrahedral molecule consisting of a central carbon atom bonded to four phenylethynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis[4-(phenylethynyl)phenyl]methane can be synthesized through the Sonogashira–Hagihara coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[4-(phenylethynyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The phenylethynyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted phenylethynyl derivatives.
Scientific Research Applications
Tetrakis[4-(phenylethynyl)phenyl]methane has several scientific research applications:
Materials Science: Used as a building block for the synthesis of microporous organic polymers (MOPs) and covalent organic frameworks (COFs).
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its conjugated structure and electronic properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting volatile organic compounds (VOCs) and other analytes.
Mechanism of Action
The mechanism of action of Tetrakis[4-(phenylethynyl)phenyl]methane is primarily related to its ability to form stable, conjugated structures. The phenylethynyl groups provide extended π-conjugation, which enhances the electronic properties of the compound. This extended conjugation allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-ethynylphenyl)silane: Similar in structure but with a silicon atom at the center instead of carbon.
Tetrakis(4-ethynylphenyl)ethene: Contains an ethene group instead of a methane group at the center.
Uniqueness
Tetrakis[4-(phenylethynyl)phenyl]methane is unique due to its tetrahedral structure and the presence of phenylethynyl groups, which provide extended conjugation and enhance its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where efficient charge transport and light absorption are crucial .
Properties
CAS No. |
326793-02-6 |
---|---|
Molecular Formula |
C57H36 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-4-[tris[4-(2-phenylethynyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C57H36/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-20,29-44H |
InChI Key |
KZGBJGJHEKGADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C#CC4=CC=CC=C4)(C5=CC=C(C=C5)C#CC6=CC=CC=C6)C7=CC=C(C=C7)C#CC8=CC=CC=C8 |
Origin of Product |
United States |
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